molecular formula C8H10BrNO2S B13505457 (5-Bromo-2-methoxyphenyl)(imino)methyl-lambda6-sulfanone

(5-Bromo-2-methoxyphenyl)(imino)methyl-lambda6-sulfanone

Cat. No.: B13505457
M. Wt: 264.14 g/mol
InChI Key: BOTNRJQOVVGTMS-UHFFFAOYSA-N
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Description

(5-Bromo-2-methoxyphenyl)(imino)methyl-lambda6-sulfanone is a chemical compound that belongs to the class of organosulfur compounds It is characterized by the presence of a bromine atom, a methoxy group, and an imino group attached to a phenyl ring, along with a lambda6-sulfanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-2-methoxyphenyl)(imino)methyl-lambda6-sulfanone typically involves the reaction of 5-bromo-2-methoxybenzaldehyde with a suitable sulfur-containing reagent under specific conditions. One common method involves the use of thionyl chloride (SOCl2) as the sulfur source. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is typically heated to a temperature range of 60-80°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, ensures high yield and purity of the final product. Advanced purification techniques, such as recrystallization and chromatography, are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-2-methoxyphenyl)(imino)methyl-lambda6-sulfanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), leading to the formation of corresponding thiols or sulfides.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols, sulfides

    Substitution: Amino derivatives, thiol derivatives

Scientific Research Applications

(5-Bromo-2-methoxyphenyl)(imino)methyl-lambda6-sulfanone has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex organosulfur compounds

    Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor or modulator. It may interact with specific enzymes or proteins, affecting their activity and providing insights into their biological functions.

    Medicine: The compound is investigated for its potential therapeutic properties. It may exhibit antimicrobial, antifungal, or anticancer activities, making it a candidate for drug development.

    Industry: In industrial applications, this compound is used in the production of specialty chemicals, dyes, and agrochemicals.

Mechanism of Action

The mechanism of action of (5-Bromo-2-methoxyphenyl)(imino)methyl-lambda6-sulfanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and affecting the biochemical pathways in which the enzyme is involved. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (5-Bromo-2-methoxyphenyl)(imino)methyl-lambda6-sulfanone: Characterized by the presence of a bromine atom, a methoxy group, and an imino group attached to a phenyl ring, along with a lambda6-sulfanone moiety.

    (5-Chloro-2-methoxyphenyl)(imino)methyl-lambda6-sulfanone: Similar structure but with a chlorine atom instead of a bromine atom.

    (5-Fluoro-2-methoxyphenyl)(imino)methyl-lambda6-sulfanone: Similar structure but with a fluorine atom instead of a bromine atom.

Uniqueness

This compound is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom may enhance the compound’s ability to participate in specific chemical reactions, such as nucleophilic substitution, compared to its chlorine or fluorine analogs.

Properties

Molecular Formula

C8H10BrNO2S

Molecular Weight

264.14 g/mol

IUPAC Name

(5-bromo-2-methoxyphenyl)-imino-methyl-oxo-λ6-sulfane

InChI

InChI=1S/C8H10BrNO2S/c1-12-7-4-3-6(9)5-8(7)13(2,10)11/h3-5,10H,1-2H3

InChI Key

BOTNRJQOVVGTMS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Br)S(=N)(=O)C

Origin of Product

United States

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